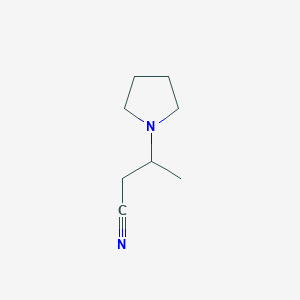

3-Pyrrolidin-1-ylbutanenitrile

Description

BenchChem offers high-quality 3-Pyrrolidin-1-ylbutanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyrrolidin-1-ylbutanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKXJNYGQWPZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Pyrrolidin-1-ylbutanenitrile (CAS No. 90152-61-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring system, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of natural products, from alkaloids to amino acids like proline, underscores its evolutionary selection as a privileged scaffold for biological interactions.[1][2] In synthetic drug design, the pyrrolidine moiety offers a compelling combination of properties: its three-dimensional structure allows for the precise spatial orientation of substituents, enhancing target binding affinity and specificity, while the basic nitrogen atom can serve as a key hydrogen bond acceptor or a point for further functionalization.[3][4] This guide focuses on a specific, yet under-documented, member of this class: 3-Pyrrolidin-1-ylbutanenitrile, a molecule holding potential as a versatile building block for the synthesis of novel pharmacologically active agents.

Section 1: Physicochemical and Structural Characterization

3-Pyrrolidin-1-ylbutanenitrile is a bifunctional organic molecule incorporating a tertiary amine within a pyrrolidine ring and a nitrile group. This unique combination of functional groups suggests its utility as a precursor to a variety of more complex chemical entities, such as primary amines, carboxylic acids, and various heterocyclic systems, which are of significant interest in drug development.[3]

Core Compound Properties

| Property | Value | Source |

| CAS Number | 90152-61-7 | Internal Data |

| Molecular Formula | C₈H₁₄N₂ | Internal Data |

| Molecular Weight | 138.21 g/mol | Internal Data |

| IUPAC Name | 3-(Pyrrolidin-1-yl)butanenitrile | Internal Data |

| SMILES | CC(CC#N)N1CCCC1 | Internal Data |

Predicted Spectroscopic Profile

1.2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.6 - 2.8 | m | 4H | N-CH₂ (Pyrrolidine) | Protons on carbons adjacent to the nitrogen atom are deshielded. |

| ~ 2.5 | m | 1H | CH (Butane chain) | Methine proton adjacent to the pyrrolidine ring and the ethyl-nitrile group. |

| ~ 2.4 | d | 2H | CH₂-CN | Methylene protons adjacent to the electron-withdrawing nitrile group. |

| ~ 1.7 - 1.9 | m | 4H | CH₂ (Pyrrolidine) | Protons on the β-carbons of the pyrrolidine ring. |

| ~ 1.2 | d | 3H | CH₃ | Methyl group protons, split by the adjacent methine proton. |

1.2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 118 | CN | Characteristic chemical shift for a nitrile carbon. |

| ~ 55 | CH (Butane chain) | Methine carbon attached to the nitrogen atom. |

| ~ 48 | N-CH₂ (Pyrrolidine) | Carbons in the pyrrolidine ring directly bonded to the nitrogen. |

| ~ 25 | CH₂-CN | Methylene carbon adjacent to the nitrile group. |

| ~ 23 | CH₂ (Pyrrolidine) | β-carbons of the pyrrolidine ring. |

| ~ 18 | CH₃ | Methyl group carbon. |

1.2.3. Predicted Mass Spectrum (EI)

Electron ionization mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 138 | [M]⁺, Molecular ion |

| 123 | [M - CH₃]⁺ |

| 97 | [M - CH₂CN]⁺ |

| 84 | [Pyrrolidinyl-CH=CH₂]⁺ |

| 70 | [Pyrrolidine]⁺ |

1.2.4. Predicted Infrared (IR) Spectrum

The IR spectrum will reveal the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2245 | C≡N stretch (Nitrile) |

| ~ 2960 - 2850 | C-H stretch (Aliphatic) |

| ~ 1100 | C-N stretch (Tertiary amine) |

Section 2: Synthesis and Mechanistic Considerations

A plausible and efficient method for the synthesis of 3-Pyrrolidin-1-ylbutanenitrile is the conjugate addition of pyrrolidine to crotononitrile. This reaction, a type of aza-Michael addition, is a well-established method for the formation of β-aminonitriles.[6]

Proposed Synthetic Protocol

Reaction: Pyrrolidine + Crotononitrile → 3-Pyrrolidin-1-ylbutanenitrile

Materials:

-

Pyrrolidine (reagent grade)

-

Crotononitrile (stabilized)

-

Methanol (anhydrous)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

To a solution of pyrrolidine (1.1 equivalents) in anhydrous methanol, add a catalytic amount of glacial acetic acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add crotononitrile (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-Pyrrolidin-1-ylbutanenitrile as a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

-

Catalyst: The use of a catalytic amount of acetic acid protonates the nitrile group of crotononitrile, activating the β-carbon for nucleophilic attack by the pyrrolidine.

-

Solvent: Methanol is a suitable polar protic solvent that can facilitate the reaction without interfering with the reactants.

-

Temperature Control: The initial cooling and slow addition of crotononitrile are crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.

Reaction Mechanism

The synthesis proceeds via a classic aza-Michael addition mechanism.

Caption: Proposed aza-Michael addition mechanism.

Section 3: Applications in Drug Development and Research

While specific biological activities for 3-Pyrrolidin-1-ylbutanenitrile have not been extensively reported, its structural motifs suggest significant potential as a scaffold in medicinal chemistry.

Precursor for Bioactive Molecules

The nitrile group can be readily transformed into other functional groups, opening avenues for the synthesis of a diverse library of compounds for biological screening.

Caption: Potential synthetic transformations.

The resulting primary amines and carboxylic acids are fundamental building blocks for the synthesis of amides, peptides, and other complex molecules with potential therapeutic applications. For instance, pyrrolidine-containing compounds have shown promise as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1]

Structural Analogue for SAR Studies

3-Pyrrolidin-1-ylbutanenitrile can serve as a valuable tool in structure-activity relationship (SAR) studies. By systematically modifying the pyrrolidine ring, the butane chain, or the nitrile group, researchers can probe the structural requirements for binding to specific biological targets. The pyrrolidine scaffold itself is known to be a key feature in many centrally active agents, and this compound could be a starting point for the development of novel CNS-active compounds.[3]

Section 4: Safety, Handling, and Storage

As with any research chemical, proper safety precautions are paramount when handling 3-Pyrrolidin-1-ylbutanenitrile.

Hazard Identification

Based on the GHS classifications of structurally similar aminonitriles, the following hazards should be anticipated:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and acids.

Conclusion

3-Pyrrolidin-1-ylbutanenitrile, while not extensively studied, represents a molecule of significant interest for researchers in organic synthesis and drug discovery. Its straightforward synthesis, combined with the versatility of its functional groups, makes it an attractive building block for the creation of novel chemical entities with potential therapeutic value. This guide provides a foundational understanding of its properties, a reliable synthetic protocol, and an outlook on its potential applications, thereby serving as a valuable resource for the scientific community.

References

-

Kim, Y. M., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 56(23), 9474–9488. [Link]

-

Organic Chemistry Portal. β-Aminonitrile synthesis by cyanation. [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). Molecules, 28(12), 4705. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]

-

Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2018). ResearchGate. [Link]

-

Ramazani, A., & Hosseininezhad, S. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Organic Chemistry Portal. β-Aminonitrile synthesis by cyanation. [Link]

- Google Patents. US6180814B1 - Nitriles and aldehydes derived from 3-isopropenyl-1,2-dimethyl-1-cyclopentanol and their use in perfumery.

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). ResearchGate. [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). DR-NTU. [Link]

- Google Patents. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). SciSpace. [Link]

-

PubChem. 3-(Pyrrolidin-1-yl)aniline. [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2022). PMC - NIH. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). PMC - NIH. [Link]

- Google Patents. SK129894A3 - Process for the manufacture of (s)-3-amino-1-substituted pyrolidines.

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). PMC - NIH. [Link]

-

Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. (2023). PMC - PubMed Central. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

-

PubChem. 1-(Pyrrolidin-3-yl)ethanone. [Link]

-

PubChem. 3-(1-Pyrrolidinyl)-2-butanone. [Link]

Sources

- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. β-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 7. 3-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 1518808 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Pyrrolidin-1-ylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrrolidin-1-ylbutanenitrile, also known by its synonyms 1-Pyrrolidinebutanenitrile and 4-(Pyrrolidin-1-yl)butanenitrile, is a bifunctional organic molecule featuring a saturated five-membered pyrrolidine ring and a nitrile functional group. This unique combination of a tertiary amine and a nitrile makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its role as a key building block in the synthesis of the vasoactive drug Buflomedil underscores its significance in medicinal chemistry.[1] This guide provides a comprehensive overview of the physical and chemical properties of 3-Pyrrolidin-1-ylbutanenitrile, offering field-proven insights and detailed experimental context for its characterization and use.

Chemical Identity and Physical Properties

A thorough understanding of the fundamental physical properties of a compound is paramount for its application in research and development. These properties dictate the conditions for its handling, storage, purification, and use in synthetic transformations.

| Property | Value | Source(s) |

| Chemical Name | 3-Pyrrolidin-1-ylbutanenitrile | IUPAC |

| Synonyms | 1-Pyrrolidinebutanenitrile, 4-(Pyrrolidin-1-yl)butanenitrile, 1-(3-Cyanopropyl)pyrrolidine | [2][3] |

| CAS Number | 35543-25-0 | [2][3] |

| Molecular Formula | C₈H₁₄N₂ | [2] |

| Molecular Weight | 138.21 g/mol | [2] |

| Appearance | Colorless to light orange/yellow liquid | [2][3] |

| Boiling Point | 115 °C at 8 mmHg | Chem-Impex |

| Density | 0.93 g/mL | Chem-Impex |

| Refractive Index (n²⁰D) | 1.46 | Chem-Impex |

Table 1: Key Physical Properties of 3-Pyrrolidin-1-ylbutanenitrile

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of a chemical compound. The following sections detail the expected and reported spectral characteristics of 3-Pyrrolidin-1-ylbutanenitrile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atom environment in the molecule. For 3-Pyrrolidin-1-ylbutanenitrile, the spectrum is characterized by signals corresponding to the protons on the pyrrolidine ring and the butanenitrile chain.

Caption: Conceptual ¹H NMR assignments for 3-Pyrrolidin-1-ylbutanenitrile.

Based on available data for the synonymous compound "1-Pyrrolidinobutyronitrile," the following assignments can be made for a spectrum recorded in CDCl₃:[7]

-

~2.56 ppm (t): Protons on the carbon adjacent to the nitrile group (Cα of the butanenitrile chain).

-

~2.49 ppm (t): Protons on the carbon adjacent to the pyrrolidine nitrogen (Cδ of the butanenitrile chain).

-

~2.44 ppm (m): Protons on the carbons of the pyrrolidine ring adjacent to the nitrogen.

-

~1.84 ppm (m): Protons on the Cβ and Cγ of the butanenitrile chain.

-

~1.77 ppm (m): Protons on the carbons of the pyrrolidine ring β to the nitrogen.

The multiplicity (triplet 't' and multiplet 'm') and integration of these signals would be consistent with the proposed structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of 3-Pyrrolidin-1-ylbutanenitrile is expected to show distinct signals for each of the eight carbon atoms.

Caption: Synthetic pathway for 3-Pyrrolidin-1-ylbutanenitrile.

Exemplary Synthetic Protocol

The following is a representative, field-proven protocol for the synthesis of 3-Pyrrolidin-1-ylbutanenitrile. The causality behind the choice of reagents and conditions is highlighted to provide a deeper understanding of the process.

Objective: To synthesize 3-Pyrrolidin-1-ylbutanenitrile via N-alkylation of pyrrolidine.

Materials:

-

Pyrrolidine

-

4-Chlorobutyronitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating plate

Step-by-Step Methodology:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add pyrrolidine (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents). The use of an excess of a mild inorganic base like K₂CO₃ is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reactants. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction as it dissolves the reactants and the inorganic base to a sufficient extent without participating in the reaction.

-

Addition of Alkylating Agent: While stirring the mixture, add 4-chlorobutyronitrile (1.1 equivalents) dropwise from the dropping funnel. A slight excess of the alkylating agent is used to ensure complete consumption of the more valuable starting amine. The dropwise addition helps to control any potential exotherm.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 6-12 hours). Heating is necessary to provide the activation energy for the nucleophilic substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium chloride. The filtrate contains the product and any unreacted starting materials.

-

Solvent Removal: Remove the acetonitrile from the filtrate by rotary evaporation.

-

Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product. Further purification can be achieved by vacuum distillation to obtain pure 3-Pyrrolidin-1-ylbutanenitrile. The previously noted boiling point of 115 °C at 8 mmHg serves as a guide for the distillation.

Application as a Key Intermediate in Buflomedil Synthesis

A significant application of 3-Pyrrolidin-1-ylbutanenitrile in drug development is its use as a key intermediate in the synthesis of Buflomedil. [1]Buflomedil is a vasoactive drug that has been used to treat peripheral arterial disease. [8][9]The synthesis involves a Hoesch reaction, where 3-Pyrrolidin-1-ylbutanenitrile reacts with 1,3,5-trimethoxybenzene in the presence of a Lewis acid catalyst (e.g., zinc chloride) and hydrogen chloride gas. [1][10]This reaction acylates the electron-rich aromatic ring to form the corresponding ketone, which is Buflomedil. The nitrile group acts as the precursor to the keto functionality in the final drug molecule. [11]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. medkoo.com [medkoo.com]

- 10. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 11. Superelectrophilic chemistry of amino-nitriles and related substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of 3-Pyrrolidin-1-ylbutanenitrile

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 3-Pyrrolidin-1-ylbutanenitrile, a saturated heterocyclic compound incorporating a nitrile functional group. The pyrrolidine ring is a vital scaffold in numerous biologically active compounds and natural alkaloids, making the precise characterization of its derivatives crucial for research and development.[1] This document details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. It is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for a robust and self-validating analytical workflow.

Introduction and Foundational Chemistry

3-Pyrrolidin-1-ylbutanenitrile (C₈H₁₄N₂) is a chiral aliphatic compound featuring a five-membered pyrrolidine ring attached to a butanenitrile chain at the third carbon. The presence of both a tertiary amine and a nitrile group dictates its chemical properties and potential reactivity. The pyrrolidine moiety, a saturated heterocycle, is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and natural products.[1][2] A thorough understanding of its structure is the first step in any meaningful investigation of its biological activity or application as a synthetic precursor.

Table 1: Core Properties of 3-Pyrrolidin-1-ylbutanenitrile

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂ | Calculated |

| Molecular Weight | 138.21 g/mol | Calculated |

| CAS Number | 90152-61-7 | BLD Pharm |

| General Class | Aliphatic Aminonitrile | - |

Rationale for a Multi-Technique Approach

No single analytical technique can unambiguously determine a chemical structure. A self-validating system, which is the gold standard in chemical analysis, relies on the convergence of data from multiple, orthogonal methods. For 3-Pyrrolidin-1-ylbutanenitrile, NMR provides the carbon-hydrogen framework and connectivity, MS confirms the molecular weight and provides fragmentation clues, and IR spectroscopy identifies key functional groups. This integrated approach ensures the highest degree of confidence in the final structural assignment.[3]

Safety and Handling Imperatives

Organic nitriles are toxic materials and must be handled with appropriate engineering controls and personal protective equipment (PPE).[4] They can be incompatible with strong acids and bases.[4] Combustion may produce highly toxic hydrogen cyanide (HCN) gas.[4] All handling should be performed in a well-ventilated chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear nitrile gloves (changing them immediately if contact occurs), safety goggles, and a lab coat.[6][7]

-

Exposure Routes: Avoid inhalation, ingestion, and skin/eye contact.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

The Analytical Workflow: A Holistic View

The structural confirmation of a synthesized or isolated compound like 3-Pyrrolidin-1-ylbutanenitrile follows a logical progression. The initial step is typically a qualitative assessment of functional groups via IR, followed by the definitive mass determination by MS. Finally, NMR spectroscopy is employed to piece together the precise atomic connectivity, leading to a full structural assignment.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integrals, one can deduce the connectivity of atoms.

Expertise & Causality: Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice. It is a versatile solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) provides a convenient internal reference.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving complex multiplets that are expected from the pyrrolidine and alkyl chain protons.[8]

-

Experiment Suite: A standard suite should include ¹H NMR, ¹³C NMR, and potentially 2D experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to link protons directly to their attached carbons.

Predicted ¹H NMR Data

The structure of 3-Pyrrolidin-1-ylbutanenitrile has several distinct proton environments. The pyrrolidine ring protons will likely appear as complex multiplets due to their diastereotopic nature and coupling to each other.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-a (CH₃) | 1.2 - 1.4 | Doublet (d) | 3H | Coupled to the adjacent methine proton (H-b). |

| H-b (CH) | 2.8 - 3.2 | Multiplet (m) | 1H | Deshielded by the adjacent nitrogen atom. |

| H-c (CH₂) | 2.5 - 2.7 | Doublet of Doublets (dd) | 2H | Adjacent to the chiral center (H-b) and the electron-withdrawing nitrile group. |

| H-d (Pyrrolidine CH₂) | 2.5 - 2.8 | Multiplet (m) | 4H | Protons on carbons adjacent to the nitrogen (N-CH₂). |

| H-e (Pyrrolidine CH₂) | 1.7 - 1.9 | Multiplet (m) | 4H | Protons on carbons beta to the nitrogen (CH₂-CH₂). |

Note: These are predicted values. Actual spectra may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-a (CH₃) | 15 - 25 | Standard aliphatic methyl carbon. |

| C-b (CH) | 55 - 65 | Aliphatic methine carbon attached to nitrogen. |

| C-c (CH₂) | 20 - 30 | Aliphatic methylene carbon alpha to a nitrile. |

| C-d (Pyrrolidine CH₂) | 50 - 60 | Pyrrolidine carbons adjacent to nitrogen. |

| C-e (Pyrrolidine CH₂) | 20 - 30 | Pyrrolidine carbons beta to nitrogen. |

| C-f (C≡N) | 115 - 125 | Characteristic chemical shift for a nitrile carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Pyrrolidin-1-ylbutanenitrile and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer.[8] Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using standard pulse sequences.[9] Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.[9]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the ¹H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Expertise & Causality: Experimental Choices

-

Ionization Method: Electron Impact (EI) ionization is a robust choice for relatively small, volatile molecules and typically yields rich fragmentation patterns that are useful for structural elucidation. Electrospray Ionization (ESI) is an alternative, particularly if the analysis is performed via LC-MS, and will primarily yield the protonated molecule [M+H]⁺.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient resolution for routine confirmation. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.[10]

Predicted Fragmentation Pattern (EI-MS)

The molecular ion (M⁺) for C₈H₁₄N₂ is expected at a mass-to-charge ratio (m/z) of 138. The fragmentation is dictated by the most stable resulting cations. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway for aliphatic amines.[11]

Table 4: Predicted Key Mass Fragments

| m/z | Proposed Fragment | Rationale |

| 138 | [C₈H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 123 | [M - CH₃]⁺ | Loss of the terminal methyl group. |

| 97 | [M - CH₂CN]⁺ | Loss of the cyanomethyl radical. |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage, forming the stable N-methylenepyrrolidinium ion and a neutral radical. |

| 70 | [C₄H₈N]⁺ | The pyrrolidinyl cation itself, a common fragment.[12] |

digraph "MS_Fragmentation" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];M [label="[C₈H₁₄N₂]⁺˙\nm/z = 138"]; F1 [label="[C₇H₁₁N₂]⁺\nm/z = 123"]; F2 [label="[C₆H₁₁N]⁺˙\nm/z = 97"]; F3 [label="[C₅H₁₀N]⁺\nm/z = 84"]; F4 [label="[C₄H₈N]⁺\nm/z = 70"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •CH₂CN"]; M -> F3 [label="α-cleavage"]; F3 -> F4 [label="- CH₂"]; }

Caption: Plausible MS fragmentation pathways.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar). Use a temperature program that allows for the elution of the compound as a sharp peak.

-

MS Acquisition: The eluent from the GC is directed into the ion source of the mass spectrometer (EI, typically 70 eV). Scan a mass range that includes the expected molecular ion (e.g., m/z 40-200).

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule.[13]

Predicted IR Absorptions

The two key functional groups in 3-Pyrrolidin-1-ylbutanenitrile are the nitrile (C≡N) and the tertiary amine (C-N).

Table 5: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N stretch | 2240 - 2260 | Medium, Sharp |

| Alkane | C-H stretch | 2850 - 2960 | Strong |

| Tertiary Amine | C-N stretch | 1000 - 1250 | Medium-Weak |

-

Expertise & Causality: The C≡N stretch is particularly diagnostic. It appears in a region of the spectrum that is typically free from other absorptions, making it an unambiguous marker for the nitrile group. The absence of any broad absorption in the 3300-3500 cm⁻¹ region confirms that the amine is tertiary (no N-H bonds).[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as % Transmittance vs. Wavenumber) should be analyzed for the presence of the characteristic absorption bands listed in Table 5.

Conclusion

The structural analysis of 3-Pyrrolidin-1-ylbutanenitrile is achieved through a systematic and integrated application of modern analytical techniques. Infrared spectroscopy provides initial confirmation of the nitrile and tertiary amine functionalities. Mass spectrometry confirms the molecular weight of 138.21 g/mol and provides fragmentation data consistent with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive evidence, mapping out the complete carbon-hydrogen framework and confirming the precise connectivity of the pyrrolidine ring to the butanenitrile side chain. The convergence of these independent datasets provides a self-validating and trustworthy confirmation of the molecular structure, a critical requirement for any further research or development activities.

References

-

Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. ResearchGate. Available at: [Link]

-

Kostova, K., & Zasheva, A. (2023). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Available at: [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Available at: [Link]

-

University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Available at: [Link]

-

Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics. Available at: [Link]

-

Selladurai, S., et al. (1999). 2-[3-(Pyrrolidin-1-yl)cyclohex-2-en-1-ylidene]propanedinitrile. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

CDC Stacks. (n.d.). NITRILES. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available at: [Link]

-

Sirazieva, D. R., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

-

University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Cabillic, J., et al. (2023). Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants. International Journal of Environmental Research and Public Health. Available at: [Link]

- Google Patents. (n.d.). WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound....

-

Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]

-

Błażewicz, A., et al. (2019). Identification and structural characterization of synthetic cathinones.... ResearchGate. Available at: [Link]

-

Data in Brief. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Available at: [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

van der Doelen, G. A. (n.d.). Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE. Available at: [Link]

-

Bogdanov, I. P., et al. (2024). The crystal structure of pyrrolidin-1-yl pivalate, C9H13NO4. ResearchGate. Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

IUCrData. (n.d.). Crystal structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. preprints.org [preprints.org]

- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 10. pure.uva.nl [pure.uva.nl]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the IUPAC Nomenclature of 3-Pyrrolidin-1-ylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise language of organic chemistry, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature serves as the bedrock of unambiguous communication. A systematic name not only identifies a molecule but also encodes its structural information, which is paramount in the fields of chemical research and drug development. This guide provides a detailed exposition of the IUPAC naming convention for the compound 3-Pyrrolidin-1-ylbutanenitrile, a molecule featuring both a nitrile and a cyclic amine functionality. As a Senior Application Scientist, my objective is to not only present the rules but also to elucidate the chemical logic that underpins them, thereby offering a deeper understanding of the principles at play.

The Structure of 3-Pyrrolidin-1-ylbutanenitrile

The initial step in naming any organic compound is to have a clear and accurate representation of its structure. For 3-Pyrrolidin-1-ylbutanenitrile, with the confirmed CAS number 90152-61-7, the structure is definitively represented by the SMILES code: CC(N1CCCC1)CC#N. This code translates to the following two-dimensional structure:

Caption: Molecular structure of 3-Pyrrolidin-1-ylbutanenitrile with IUPAC numbering.

Deriving the IUPAC Name: A Step-by-Step Protocol

The systematic naming of an organic compound is a logical process based on a clear hierarchy of rules. The following protocol outlines the derivation of the IUPAC name for 3-Pyrrolidin-1-ylbutanenitrile.

Experimental Protocol: IUPAC Name Derivation

-

Identification of Functional Groups:

-

Inspect the molecular structure to identify all present functional groups. In this case, we have a nitrile group (-C≡N) and a tertiary amine integrated into a pyrrolidine ring.

-

-

Determination of the Principal Functional Group:

-

Consult the IUPAC priority table for functional groups. The nitrile group holds a higher priority than the amine group.[1][2] This is a critical step as the principal functional group dictates the suffix of the IUPAC name. The rationale behind this priority is generally correlated with the oxidation state of the carbon atom in the functional group; the carbon in a nitrile group is at a higher oxidation state than the carbons attached to the nitrogen in an amine.[1]

-

-

Identification and Naming of the Parent Chain:

-

Identify the longest continuous carbon chain that includes the carbon atom of the principal functional group. For this molecule, the longest chain containing the nitrile carbon consists of four carbon atoms.

-

The corresponding alkane name for a four-carbon chain is "butane".

-

Append the suffix for the principal functional group, which is "-nitrile" for a nitrile.[3] Therefore, the parent name is butanenitrile .

-

-

Numbering the Parent Chain:

-

Number the parent chain starting from the carbon atom of the principal functional group as carbon 1 (C1).[4]

-

The numbering proceeds along the chain to give the substituents the lowest possible locants.

-

C1: The carbon of the nitrile group.

-

C2: The methylene carbon adjacent to the nitrile.

-

C3: The methine carbon to which the pyrrolidine ring is attached.

-

C4: The terminal methyl carbon.

-

-

-

Identification and Naming of Substituents:

-

Identify all groups attached to the parent chain that are not part of the parent chain itself. In this molecule, there is a pyrrolidine ring attached to C3.

-

The pyrrolidine ring is a substituent. The point of attachment is the nitrogen atom, which is position 1 of the pyrrolidine ring.

-

To denote a substituent derived from a cyclic compound by removing a hydrogen atom from a heteroatom, the suffix "-yl" is used. Thus, the substituent is named pyrrolidin-1-yl .

-

-

Assembly of the Complete IUPAC Name:

-

Combine the names of the substituents with their locants as prefixes to the parent name.

-

The locant for the pyrrolidin-1-yl group is 3.

-

The complete and unambiguous IUPAC name is 3-(Pyrrolidin-1-yl)butanenitrile .

-

Logical Framework for IUPAC Nomenclature

The process of deriving the IUPAC name can be visualized as a decision-making workflow, ensuring a systematic and reproducible outcome.

Caption: Workflow for the systematic derivation of the IUPAC name.

Data Summary

| Property | Value | Source |

| IUPAC Name | 3-(Pyrrolidin-1-yl)butanenitrile | Derived according to IUPAC rules |

| CAS Number | 90152-61-7 | Chemical Supplier Data |

| Molecular Formula | C₈H₁₄N₂ | Deduced from structure |

| SMILES | CC(N1CCCC1)CC#N | Chemical Supplier Data |

Conclusion

The IUPAC nomenclature provides a robust and logical framework for naming chemical compounds, which is indispensable for clarity and precision in scientific communication. The systematic name 3-(Pyrrolidin-1-yl)butanenitrile is derived through a clear sequence of identifying the principal functional group, determining the parent chain, and correctly numbering and naming the substituents. This guide has detailed this process, offering not just the final name but also the underlying principles and rationale, thereby equipping researchers, scientists, and drug development professionals with a comprehensive understanding of this specific nomenclature.

References

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

-

Quora. (2019). How to write the priority table of functional groups in chemistry. [Link]

-

Chemistry LibreTexts. (2024). 24.1: Naming Amines. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). [Link]

-

Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

-

eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. [Link]

-

YouTube. (2018). Naming Amines - IUPAC Nomenclature & Common Names. [Link]

-

IUPAC Nomenclature of Organic Chemistry. Chapter P-4. [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Nitriles. [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. [Link]

Sources

biological activity of pyrrolidine derivatives

An In-Depth Technical Guide to the Biological Activity of Pyrrolidine Derivatives

Executive Summary

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone of medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs underscores its significance as a "privileged scaffold."[1][3] This guide offers a comprehensive exploration of the diverse biological activities exhibited by pyrrolidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical methodologies used for their evaluation. We will examine the unique physicochemical and stereochemical properties that make the pyrrolidine nucleus a versatile tool for designing novel therapeutic agents, from antimicrobials and antivirals to anticancer and CNS-active compounds. Furthermore, this document provides detailed experimental protocols and addresses key challenges, such as metabolic liabilities, to equip researchers and drug development professionals with the field-proven insights necessary for advancing pyrrolidine-based therapeutics.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of the pyrrolidine scaffold in drug design is rooted in its distinct structural and chemical properties. Unlike its aromatic counterpart, pyrrole, the saturated, sp³-hybridized nature of the pyrrolidine ring confers significant three-dimensional (3D) character.[1][4]

Physicochemical Properties and Stereochemical Complexity

The non-planar structure of the pyrrolidine ring is not rigid; it undergoes a phenomenon known as "pseudorotation," allowing it to adopt various low-energy envelope and twisted conformations.[1][4] This conformational flexibility enables pyrrolidine-containing molecules to efficiently explore pharmacophore space and adapt to the 3D architecture of biological targets like enzymes and receptors.[1][4]

A critical feature of the pyrrolidine scaffold is the potential for multiple stereogenic centers. The non-essential amino acid L-proline, a fundamental building block, is a common chiral starting material for synthesizing enantiomerically pure pyrrolidine derivatives.[1][3] The spatial orientation of substituents on the ring is paramount, as different stereoisomers can exhibit vastly different biological profiles, potencies, and toxicities due to the enantioselective nature of protein targets.[1][4] Inductive and stereoelectronic effects of substituents can "lock" the ring into a preferred conformation, a strategy expertly used by medicinal chemists to optimize pharmacological efficacy.[4]

Natural Occurrence and Pharmacological Significance

The pyrrolidine ring is a recurring motif in a vast array of natural products, particularly in alkaloids isolated from plants, marine organisms, and microorganisms.[1][5] These natural compounds often serve as the inspiration for synthetic drug development programs. Notable examples include:

-

Anisomycin: An antibiotic produced by Streptomyces species that acts as a potent protein synthesis inhibitor, exhibiting antimicrobial, antiparasitic, and antineoplastic activities.[5]

-

Nicotine: A well-known alkaloid from tobacco with complex neurological effects.[1]

-

Pyrrolidine Alkaloids: A broad class of compounds isolated from various natural sources that demonstrate activities ranging from glucosidase inhibition to antioxidant effects.[5]

The successful integration of the pyrrolidine scaffold into numerous approved drugs, such as the ACE inhibitor Captopril and various antiviral agents, validates its status as a pharmacologically important structure.[3][6]

A Spectrum of Biological Activities

Pyrrolidine derivatives have demonstrated a remarkable breadth of biological activities, making them valuable candidates for treating a wide range of human diseases.[7]

Antimicrobial and Antifungal Activity

The search for new antimicrobial agents is a global health priority. Pyrrolidine derivatives have emerged as a promising class of compounds in this area.

-

Antibacterial Action: Certain sulfonylamino pyrrolidine derivatives have shown potent activity against bacteria like S. aureus, E. coli, and P. aeruginosa.[5] For instance, one derivative containing two nitrophenyl groups showed a Minimum Inhibitory Concentration (MIC) of 3.11 μg/mL against S. aureus.[5] Thiohydantoin-pyrrolidine derivatives have also been evaluated for their anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis.[5][7] One compound demonstrated an MIC of 0.24 μg/mL, which was more potent than the reference drugs isoniazid and ethambutol.[5] The zwitterionic nature of the N-methyl-pyrrolidine moiety in the cephalosporin Cefepime facilitates rapid penetration through the outer membrane porins of Gram-negative bacteria.[8]

-

Antifungal Effects: Pyrrolidine derivatives have been shown to inhibit fungal biofilm formation and induce necrotic cell death through interactions with the fungal membrane.[5]

Antiviral Activity

A significant number of antiviral drugs, particularly those targeting the Hepatitis C Virus (HCV), incorporate a pyrrolidine ring.[3] These derivatives often function as inhibitors of the HCV NS3 serine protease, a critical enzyme for viral replication.[3] Marketed drugs in this class include Asunaprevir , Paritaprevir , Grazoprevir , and Voxilaprevir .[3][6] The pyrrolidine moiety is also found in HCV NS5A polymerase inhibitors like Daclatasvir and Velpatasvir .[6]

Anticancer Activity

The antiproliferative and antimetastatic potential of pyrrolidine derivatives is an area of intense research. Their mechanisms of action are diverse and target various hallmarks of cancer.

-

Enzyme and Receptor Inhibition: Derivatives have been designed as antagonists for the CXCR4 receptor, which plays a role in cancer metastasis.[5][7] One potent compound inhibited the CXCR4 receptor with an IC₅₀ value of 79 nM.[5][7] Others have been evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5]

-

Cytotoxicity: Spirooxindole pyrrolidine derivatives and pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated significant cytotoxic effects against various human cancer cell lines, including lung (A549), colon (SW480, HCT116), and prostate (PC-3) cancer cells.[5][9] Thiosemicarbazone pyrrolidine–copper(II) complexes, in particular, have shown high potency, with one complex being approximately three times more potent than cisplatin against the SW480 cell line.[5]

Enzyme Inhibition

Beyond cancer and infectious diseases, pyrrolidine derivatives are potent inhibitors of various enzymes implicated in metabolic and inflammatory disorders.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Captopril , a landmark drug for hypertension, features a proline (pyrrolidine-2-carboxylic acid) backbone that is critical for its inhibitory action on ACE.[3][6]

-

Glycosidase and Aldose Reductase Inhibition: Polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic the transition state of carbohydrate processing enzymes.[4] They have been developed as dual inhibitors of α-glucosidase and aldose reductase (ALR2), enzymes involved in diabetes and its complications.[4][7] One derivative showed 57% inhibition against ALR2 and was able to reduce oxidative stress in a cell model of diabetic retinopathy.[5][7]

-

Other Enzymes: Pyrrolidine derivatives have been synthesized and evaluated as inhibitors of autotaxin (ATX), an enzyme involved in inflammation and cancer[5][7], N-acylethanolamine acid amidase (NAAA) for pain and inflammation[5][7], and acetylcholinesterase (AChE) for Alzheimer's disease.[5]

Central Nervous System (CNS) Activity

The ability of some pyrrolidine derivatives to cross the blood-brain barrier has led to their development as CNS-active agents.[6]

-

Anticonvulsant Properties: Pyrrolidine-2,5-dione derivatives have been extensively studied for their anticonvulsant effects. Structure-activity relationship studies have shown that activity is influenced by substituents at position 3 of the pyrrolidine ring and the nature of attached arylpiperazine fragments.[4]

-

Antipsychotic Drugs: Pyrrolidine-containing o-anisamides like Sulpiride and Remoxipride have been used as treatments for psychosis.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for various pyrrolidine derivatives, showcasing their potency across different biological targets.

| Compound Class/Derivative | Target/Assay | Organism/Cell Line | Activity Metric | Value | Reference |

| Thiosemicarbazone-Cu(II) Complex 37a | Antiproliferative | SW480 (Colon Cancer) | IC₅₀ | 0.99 ± 0.09 µM | [5] |

| Cisplatin (Reference) | Antiproliferative | SW480 (Colon Cancer) | IC₅₀ | 3.5 ± 0.3 µM | [5] |

| CXCR4 Antagonist (Compound 26) | CXCR4 Binding | - | IC₅₀ | 79 nM | [5][7] |

| CXCR4 Antagonist (Compound 26) | CXCL12-induced Ca²⁺ flux | - | IC₅₀ | 0.25 nM | [5][7] |

| Sulfonylamino Derivative 38 | Antibacterial | S. aureus | MIC | 3.11 µg/mL | [5] |

| Sulfonylamino Derivative 38 | Antibacterial | E. coli | MIC | 6.58 µg/mL | [5] |

| Thiazole-Pyrrolidine Derivative 36 | Anti-TB | M. tuberculosis H37Rv | MIC | 0.24 µg/mL | [5] |

| Polyhydroxylated Pyrrolidine 29 | Aldose Reductase (ALR2) | - | % Inhibition | 57% | [5][7] |

| Autotaxin Inhibitor 54a | Autotaxin (ATX) | - | IC₅₀ | 0.05 µM | [5][7] |

| (R,R)-9 Derivative | GPR40 Agonism | Human GPR40 | EC₅₀ | 0.11 µM | [4] |

| Pyrrolidine-2,5-dione 69k | Anticonvulsant (MES test) | Mouse | ED₅₀ | 80.38 mg/kg | [4] |

Methodologies for Biological Evaluation

A systematic approach is essential for identifying and characterizing the biological activity of novel pyrrolidine derivatives. The general workflow involves synthesis, computational screening, and a cascade of in vitro and in vivo assays.

General Workflow for Screening Pyrrolidine Derivatives

The causality behind this workflow is risk mitigation and resource optimization. In silico methods first filter vast virtual libraries to identify candidates with the highest probability of success, saving significant resources. This is followed by broad in vitro screening to confirm activity and identify potential liabilities like cytotoxicity early. Only the most promising, well-characterized hits from these initial stages are advanced into costly and complex in vivo models.

In Vitro Assay Protocols

These protocols are designed as self-validating systems. Each includes a positive control (a known active compound) to confirm the assay is performing correctly and a negative/vehicle control (like DMSO) to establish the baseline response and ensure the observed effects are not due to the solvent.

This assay quantifies cellular metabolic activity, which is a proxy for cell viability. It is a cornerstone for screening potential anticancer agents.

-

Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Preparation: Prepare a stock solution of the test pyrrolidine derivative in DMSO. Create a series of dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Cisplatin or Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C. The viable cells will reduce the MTS tetrazolium compound to a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

This colorimetric assay is used to screen for potential antidiabetic agents by measuring their ability to inhibit an enzyme involved in carbohydrate digestion.[10]

-

Reagent Preparation:

-

Enzyme Solution: Prepare α-glucosidase solution (1.0 U/mL) in 0.1 M phosphate buffer (pH 6.8).

-

Substrate Solution: Prepare p-nitrophenyl-α-D-glucopyranoside (p-NPG) solution (1 M) in the same phosphate buffer.

-

Test Compounds: Dissolve pyrrolidine derivatives in DMSO to make stock solutions, then dilute with phosphate buffer to desired concentrations (e.g., 20-100 µg/mL). Acarbose is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the test compound solution (or buffer for control).

-

Add 10 µL of the α-glucosidase enzyme solution to each well.

-

Incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.[10]

-

Add 125 µL of 0.1 M phosphate buffer.

-

-

Reaction Initiation: Add 20 µL of the p-NPG substrate solution to all wells to start the reaction.[10]

-

Incubation: Incubate the plate at 37°C for 30 minutes.[10]

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Sodium Carbonate (Na₂CO₃).[10] The hydrolysis of p-NPG by the enzyme produces a yellow product, p-nitrophenol.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.[10]

-

Calculation: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value is then determined by plotting inhibition percentage against concentration.

Challenges and Future Perspectives

While the pyrrolidine scaffold is highly valuable, its use is not without challenges. A primary concern is its metabolic liability.

Metabolic Bioactivation and Potential Genotoxicity

The pyrrolidine ring can be oxidized by cytochrome P450 (CYP450) enzymes, leading to the formation of reactive electrophilic metabolites, specifically endocyclic iminium ions and amino aldehydes.[6] These reactive species can form covalent adducts with nucleophilic macromolecules like DNA and proteins, which poses a risk of genotoxicity and mutagenicity.[6] This potential liability was identified for a pyrrolidine-substituted arylindenopyrimidine, which tested positive in mutagenicity assays.[6]

The causality is clear: the α-carbon to the nitrogen is susceptible to oxidation. Understanding this mechanism is crucial for medicinal chemists. Experimental choices to mitigate this risk include substituting the α-carbons (e.g., with dimethyl groups) to block the site of metabolic oxidation, thereby designing safer drug candidates.[6]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Pyrrolidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, represents one of the most significant and versatile scaffolds in modern medicinal chemistry and natural product synthesis. Its unique stereochemical and physicochemical properties have established it as a cornerstone in the design of a vast array of biologically active molecules. This in-depth technical guide provides a comprehensive exploration of the discovery and history of pyrrolidine compounds, from their early identification in natural alkaloids to the sophisticated synthetic methodologies that have enabled their widespread application in drug development. We will delve into the causal relationships behind key experimental choices in pyrrolidine synthesis and examine the evolution of this remarkable heterocyclic core, offering field-proven insights for today's researchers and drug development professionals.

The Dawn of Discovery: Unveiling the Pyrrolidine Core in Nature's Arsenal

The story of pyrrolidine is intrinsically linked to the study of natural products, particularly the alkaloids that have been used by humankind for centuries for their potent physiological effects. While the precise moment of the first isolation and characterization of the parent pyrrolidine ring is embedded in the broader development of heterocyclic chemistry, its derivatives were subjects of intense investigation in the late 19th and early 20th centuries.

One of the earliest and most prominent encounters with the pyrrolidine scaffold was through the study of nicotine . Crude nicotine was known as early as 1571, with its purification achieved in 1828 and its correct molecular formula established in 1843.[1] The culmination of this early work was the first laboratory synthesis of nicotine in 1904, a landmark achievement that solidified the structural understanding of this potent alkaloid and, by extension, its N-methylpyrrolidine component.[1]

Simultaneously, the fundamental building blocks of life were being elucidated. In 1900, the German chemist Richard Willstätter first isolated the amino acid proline while studying N-methylproline.[2] He also accomplished its synthesis in the same year.[2] The following year, Emil Fischer independently isolated proline from casein and reported its synthesis.[2] The name "proline" itself is derived from pyrrolidine, highlighting the recognized structural relationship.[2] These discoveries were pivotal, revealing the pyrrolidine ring as a fundamental constituent of proteins.

The pyrrolidine core was also identified in other natural alkaloids, such as hygrine and cuscohygrine , which were isolated from the leaves of the coca shrub.[3] The investigation into these and other pyrrolidine alkaloids laid the groundwork for understanding the diverse biological roles and synthetic challenges associated with this heterocyclic system. The biosynthesis of pyrrolizidine alkaloids, a class of natural products containing the pyrrolizidine core (two fused pyrrolidine rings), began to be unraveled in the 1960s through radiolabeling experiments.[4]

The Art and Science of Synthesis: A Chronological Evolution of Pyrrolidine Construction

The journey from the initial isolation of pyrrolidine-containing natural products to their widespread use in drug discovery has been driven by the continuous evolution of synthetic methodologies. Early approaches were often lengthy and low-yielding, while modern techniques offer high efficiency, stereocontrol, and functional group tolerance.

Classical Approaches: Building the Foundation

The early 20th century saw the development of fundamental methods for constructing the pyrrolidine ring, primarily relying on intramolecular cyclization reactions. A common strategy involved the treatment of a 4-halobutan-1-amine with a strong base to induce intramolecular nucleophilic substitution.[5]

Another foundational method is the 1,3-dipolar cycloaddition , a powerful tool for constructing five-membered heterocycles.[6] This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile.[6] The regio- and stereoselectivity of this reaction are influenced by the nature of both the dipole and the dipolarophile, offering a degree of control over the final product's stereochemistry.[6]

The Rise of Modern Methodologies: Catalysis and Efficiency

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in pyrrolidine synthesis, with the advent of transition metal-catalyzed reactions and other highly efficient methods.

An industrially significant method for the production of the parent pyrrolidine is the reaction of 1,4-butanediol with ammonia at high temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst.[5] This process highlights the scalability of modern synthetic chemistry.

More recently, a variety of catalytic methods have been developed to facilitate the N-heterocyclization of primary amines with diols, offering a more direct and atom-economical approach to pyrrolidine synthesis.[7] For instance, Cp*Ir complexes have been shown to be effective catalysts for this transformation.[7]

Intramolecular amination of C-H bonds has emerged as a powerful strategy for pyrrolidine synthesis, allowing for the direct conversion of readily available starting materials. Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a mild and effective route to pyrrolidines with excellent regio- and chemoselectivity.[7]

Pyrrolidine in Drug Discovery: A Privileged Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs and clinical candidates.[6] Its prevalence stems from a combination of desirable physicochemical properties and its ability to serve as a versatile scaffold for presenting key pharmacophoric elements in three-dimensional space.

Key Attributes of the Pyrrolidine Scaffold in Medicinal Chemistry:

-

Stereochemical Richness: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for selective binding to biological targets.[6]

-

Improved Physicochemical Properties: The presence of the nitrogen atom can enhance aqueous solubility and provide a handle for salt formation, improving the pharmacokinetic profile of a drug candidate.

-

Hydrogen Bonding Capabilities: The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group (in unsubstituted or monosubstituted pyrrolidines) can serve as a hydrogen bond donor, facilitating interactions with protein targets.

-

Metabolic Stability: The saturated nature of the pyrrolidine ring often imparts greater metabolic stability compared to its aromatic counterpart, pyrrole.

Case Study: The Development of ACE Inhibitors

A prime example of the impact of the pyrrolidine scaffold is the development of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension. The design of these drugs was inspired by the structure of the amino acid proline. Captopril, the first-in-class ACE inhibitor, features a proline moiety that mimics the C-terminal dipeptide of angiotensin I, allowing it to bind to the active site of the enzyme. Subsequent generations of ACE inhibitors, such as enalapril and lisinopril, also incorporate a proline or a related pyrrolidine carboxylic acid derivative, demonstrating the enduring importance of this scaffold in this class of drugs.[3]

| Drug | Key Pyrrolidine-Derived Moiety | Year of Approval (Approx.) |

| Captopril | Proline | 1981 |

| Enalapril | Proline derivative | 1985 |

| Lisinopril | Proline derivative | 1987 |

Experimental Protocol: A Representative Synthesis of a Substituted Pyrrolidine

The following is a generalized protocol for the synthesis of a 2-substituted pyrrolidine via the intramolecular cyclization of a γ-amino ketone, a common strategy in medicinal chemistry.

Step 1: Synthesis of the γ-Amino Ketone Precursor

-

To a solution of a suitable γ-keto ester in a polar aprotic solvent (e.g., THF, DMF), add a primary amine of choice.

-

The reaction is typically carried out at room temperature and may be facilitated by the addition of a mild acid catalyst.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization to the Pyrrolidine

-

Dissolve the purified γ-amino ketone in a suitable solvent (e.g., methanol, ethanol).

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) to neutralize the excess reducing agent and facilitate iminium ion formation and subsequent reduction.

-

Basify the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution) and extract the pyrrolidine product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the final product by column chromatography or distillation.

Self-Validation: The success of each step is validated by standard analytical techniques. The structure and purity of the intermediate and final products should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The stereochemical outcome of the cyclization can be determined by advanced NMR techniques (e.g., NOESY) or by comparison to known compounds.

Conclusion: The Future of Pyrrolidine Chemistry

From its early discovery in natural products to its central role in modern drug design, the pyrrolidine scaffold has proven to be an enduring and indispensable tool for chemists. The continuous development of novel and efficient synthetic methods has expanded the accessible chemical space of pyrrolidine derivatives, enabling the exploration of new biological targets and the development of next-generation therapeutics. As our understanding of disease biology deepens, the unique properties of the pyrrolidine ring will undoubtedly continue to inspire the creation of innovative and life-saving medicines. The journey of this seemingly simple heterocycle is a testament to the power of fundamental chemical research and its profound impact on human health.

References

-

Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528. [Link]

-

Sereda, A., Gazizov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

- Yurev, Y. K., & Prokina, M. N. (1938). Catalytic transformations of heterocyclic compounds. XXX. Synthesis of pyrrolidine and N-alkylpyrrolidines from tetrahydrofuran and ammonia or amines. Zhurnal Obshchei Khimii, 8, 1869-1875. (Note: While a direct clickable URL to the original 1938 publication is not readily available, this citation provides the necessary information for retrieval through chemical abstracting services.)

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved January 27, 2026, from [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In New Trends in Synthesis of Nitrogen-Containing Heterocycles. IntechOpen. [Link]

- Ladenburg, A. (1886). Synthese des Piperidins. Berichte der deutschen chemischen Gesellschaft, 19(1), 780-783. (Note: This reference pertains to piperidine but is historically relevant to the synthesis of cyclic amines. A direct clickable URL is not available for this historical document.)

-

Kohlmünzer, S. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 503. [Link]

-

Wikipedia. (n.d.). Proline. Retrieved January 27, 2026, from [Link]

-

Britannica. (2026, January 10). Nicotine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Strategic Role of 3-Pyrrolidin-1-ylbutanenitrile and its Analogs in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals